molecular formula C8H6ClNS B15328889 6-(Chloromethyl)benzo[d]isothiazole

6-(Chloromethyl)benzo[d]isothiazole

Cat. No.: B15328889
M. Wt: 183.66 g/mol
InChI Key: NZZYTCKIFRQNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)benzo[d]isothiazole typically involves the use of pre-functionalized phenyl rings containing nitrogen and sulfur atoms. One common method is the condensation of a nitrogen-preloaded aromatic substrate with a sulfur-containing reagent under specific conditions . Another approach involves the use of metal-catalyzed reactions, such as Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular bromine in ethyl acetate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isothiazoles with various functional groups .

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit hepatitis C polymerase NS5B and certain cancer therapy kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)benzo[d]isothiazole is unique due to its specific substitution pattern and the presence of a chloromethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

6-(chloromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2

InChI Key

NZZYTCKIFRQNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)SN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.